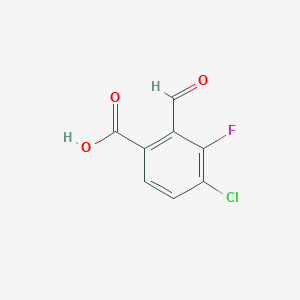

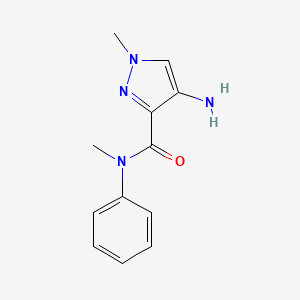

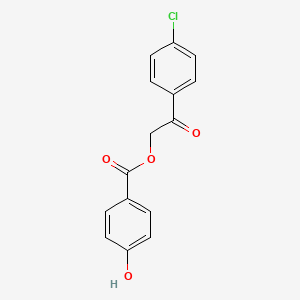

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 4-(chloromethyl)benzoate” is a chemical compound . It’s used in research and development . The compound has a molecular weight of 226.7 .

Synthesis Analysis

A preparation method for a similar compound, “tert-butyl 4-chloromethyl benzoate”, involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid, adding the obtained 4-chloromethyl benzoic acid in organic solvent, cooling to -10~10°C and dropping thionyl chloride, stirring and dropping potassium tert-butoxide, natural-heating to room temperature and stirring, and desolventizing to obtain the final product .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-(chloromethyl)benzoate” is C12H15ClO2 .

Physical And Chemical Properties Analysis

“Tert-butyl 4-(chloromethyl)benzoate” is a white to off-white solid . It has a molecular weight of 226.7 .

Scientific Research Applications

1. Synthesis of Halomethyl Derivatives

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate is used in the synthesis of halomethyl derivatives of furan carboxylates. These derivatives react with nucleophilic agents to form substitution products, indicating potential in synthetic organic chemistry (Pevzner, 2003).

2. Key Intermediate in Biotin Synthesis

This compound serves as a key intermediate in synthesizing biotin, a water-soluble vitamin crucial in the metabolic cycle for the biosynthesis of fatty acids, sugars, and amino acids (Qin et al., 2014).

3. Reactivity Studies in Organic Synthesis

Studies have explored the reactivity of similar tert-butyl carboxylates in forming various furan derivatives. This showcases the compound's role in developing unique organic structures, potentially useful in various chemical syntheses (Pevzner, 2002).

4. Structural Studies in Crystallography

X-ray studies of related tert-butyl carboxylates contribute to understanding molecular structures and interactions in crystallography. These studies are significant in material science and pharmaceutical research (Didierjean et al., 2004).

5. Synthesis of Novel Pharmaceutical Intermediates

The compound is utilized in synthesizing various pharmaceutical intermediates, highlighting its importance in drug discovery and development. This includes intermediates for protein tyrosine kinase inhibitors and other biologically active compounds (Xin-zhi, 2011).

Safety and Hazards

The safety data sheet for “tert-Butyl 4-(chloromethyl)benzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGRITTTZJJLLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)

![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)

![1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2375347.png)

![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)

![4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2375357.png)